molecular formula C15H10O3 B14280351 (5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one

(5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one

Cat. No.: B14280351
M. Wt: 238.24 g/mol
InChI Key: CNWQHRSEALXSDC-JLHYYAGUSA-N
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Description

(5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of two furan rings, one of which is substituted with a phenyl group. The structure of this compound is notable for its conjugated system, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one typically involves the condensation of 5-phenylfuran-2-carbaldehyde with furan-2(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through an aldol condensation mechanism.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones or quinones.

    Reduction: Reduction reactions can convert the compound into dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can result in a wide range of functionalized furan compounds.

Scientific Research Applications

(5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one involves its interaction with various molecular targets and pathways. The compound’s conjugated system allows it to participate in electron transfer reactions, which can affect cellular processes. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways and metabolic activities.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(5-methylfuran-2-yl)methylidene]furan-2(5H)-one
  • (5E)-5-[(5-ethylfuran-2-yl)methylidene]furan-2(5H)-one
  • (5E)-5-[(5-propylfuran-2-yl)methylidene]furan-2(5H)-one

Uniqueness

(5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one is unique due to the presence of the phenyl group, which enhances its conjugation and imparts distinct chemical and physical properties. This makes it more versatile in various chemical reactions and applications compared to its alkyl-substituted counterparts.

Properties

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

(5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2-one

InChI

InChI=1S/C15H10O3/c16-15-9-7-13(18-15)10-12-6-8-14(17-12)11-4-2-1-3-5-11/h1-10H/b13-10+

InChI Key

CNWQHRSEALXSDC-JLHYYAGUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C=CC(=O)O3

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=C3C=CC(=O)O3

Origin of Product

United States

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